REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([O:10][CH3:11])[CH:3]=1.[ClH:12].[H][H]>C(O)C.[Pd]>[ClH:12].[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[C:4]([O:10][CH3:11])[CH:3]=1 |f:5.6|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C#N)C=C1)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this mixture was added an additional amount of conc
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ether
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=CC(=C(CN)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 895 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |